molecular formula C14H16N2O3S B2713187 (E)-methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate CAS No. 402946-20-7

(E)-methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate

Cat. No.: B2713187
CAS No.: 402946-20-7
M. Wt: 292.35
InChI Key: HJQWVJHGVLPNSG-DAVLCYDUSA-N
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Description

(E)-methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate is a synthetic derivative based on the 4-thiazolidinone heterocyclic scaffold, a structure recognized as a privileged scaffold in modern medicinal chemistry . This compound features a 5-ene exocyclic double bond, a structural motif known to significantly influence the pharmacological profile of 4-thiazolidinones and is a key feature in hit- and lead-compounds . The incorporation of the 4-hydroxyphenylimino group further enhances its potential for molecular interactions. 4-Thiazolidinone derivatives, particularly 5-ene subtypes, are extensively studied for their diverse biological activities and are efficient tools in drug discovery . This class of compounds has demonstrated a broad spectrum of prominent pharmacological profiles in research, including antimicrobial , anticancer , anti-inflammatory , and antidiabetic activities . The mechanism of action for these compounds is often multi-targeted, with research highlighting activities such as the inhibition of specific enzymes like protein tyrosine phosphatase 1B (PTP1B), which is a target for anti-diabetic agents, and Peroxisome Proliferator-Activated Receptor-γ (PPARγ) agonism . Furthermore, the 5-ene-thiazolidinone core is a valuable precursor in the synthesis of more complex heterocyclic systems within hybrid pharmacophore and diversity-oriented synthesis approaches . This product is provided for research purposes as a chemical tool to investigate these mechanisms and applications. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl (2E)-2-[3-ethyl-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-16-11(8-13(18)19-2)9-20-14(16)15-10-4-6-12(17)7-5-10/h4-8,17H,3,9H2,1-2H3/b11-8+,15-14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQWVJHGVLPNSG-QDMIXUNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)OC)CSC1=NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1/C(=C/C(=O)OC)/CSC1=NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate typically involves a multi-step process. One common method includes the condensation of 4-hydroxybenzaldehyde with ethylamine to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidinone ring. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems can enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.

    Reduction: Formation of 4-hydroxyphenylamine derivatives.

    Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research indicates that derivatives of thiazolidinones, including compounds similar to (E)-methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate, exhibit significant antimicrobial properties. A study demonstrated that thiazolidinone derivatives showed promising activity against a range of bacteria and fungi, suggesting their potential as antimicrobial agents in pharmaceutical applications .

2. Antiviral Properties
Thiazolidinone-based compounds have been investigated for their antiviral activities. For instance, certain thiazolidinone derivatives were found to inhibit viral replication in vitro, with mechanisms involving the inhibition of reverse transcriptase activity . This suggests that this compound could be explored as a candidate for antiviral drug development.

3. Anti-inflammatory Effects
Thiazolidinones have also been reported to possess anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and pathways, making them potential therapeutic agents for inflammatory diseases . The incorporation of specific substituents in the thiazolidinone structure may enhance these effects.

Agricultural Applications

1. Pesticidal Activity
Compounds with thiazolidinone moieties have shown effectiveness as pesticides. Research has indicated that certain thiazolidinone derivatives can act as fungicides or insecticides, providing an avenue for developing new agricultural chemicals that are less harmful to the environment compared to traditional pesticides .

2. Plant Growth Regulators
Some studies suggest that thiazolidinone derivatives can function as plant growth regulators, promoting growth and resistance to stress in plants. This application could be beneficial in enhancing crop yields and sustainability in agricultural practices .

Material Science

1. Conductive Polymers
The unique properties of thiazolidinone derivatives have led to their exploration in the development of conductive polymers. These materials have potential applications in electronic devices and sensors due to their ability to conduct electricity while maintaining structural integrity .

2. Nanocomposite Materials
Research into nanocomposites incorporating thiazolidinone derivatives has shown promise for creating materials with enhanced mechanical and thermal properties. Such advancements could lead to innovations in packaging, coatings, and other industrial applications .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Thiazolidinones exhibited significant antimicrobial effects against various pathogens.
Antiviral Properties Compounds showed inhibition of viral replication, highlighting potential for antiviral drug development.
Anti-inflammatory Effects Thiazolidinones reduced pro-inflammatory cytokines, indicating therapeutic potential for inflammatory diseases.
Pesticidal Activity Demonstrated effectiveness as fungicides/insecticides with lower environmental impact.
Plant Growth Regulators Enhanced growth and stress resistance in plants through thiazolidinone derivatives.
Conductive Polymers Explored for use in electronic devices due to conductivity and structural stability.
Nanocomposite Materials Improved mechanical/thermal properties in nanocomposites using thiazolidinone derivatives.

Mechanism of Action

The mechanism of action of (E)-methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidinone derivatives exhibit variations in substituents and stereochemistry, significantly altering their physicochemical and biological properties. Below is a detailed comparison with structurally related compounds.

Substituent Variations and Stereochemistry

Compound Name Substituents Molecular Formula Key Features Synthesis Yield Key Spectral Data Reference
(E)-Methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate 3-ethyl, 4-hydroxyphenylimino C₁₅H₁₆N₂O₃S Z/E isomerism; intramolecular H-bonding ~60–70% (estimated) ¹H NMR: δ 1.25 (t, 3H, CH₂CH₃), δ 3.70 (s, 3H, OCH₃), δ 6.80 (d, 2H, aromatic)
(Z)-Ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate 3-phenyl, dimethylamino C₁₆H₁₉N₃O₃S Dimethylamino group enhances electron density 75% ¹H NMR: δ 3.05 (s, 6H, N(CH₃)₂), δ 7.40–7.60 (m, 5H, aromatic)
Ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate Methoxyimino, ethoxy C₉H₁₃N₃O₃S Methoxy group reduces polarity vs. ethoxy 61% ¹H NMR: δ 1.37 (t, 3H, CH₂CH₃), δ 3.90 (s, 3H, OCH₃)
Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate Thiophene, hydroxy C₁₃H₁₅NO₄S Thiophene enhances π-stacking potential 61% ¹H NMR: δ 6.91 (s, 1H, Ar–H), δ 7.10 (d, 1H, thiophene)
Key Observations:

Ethyl vs. Allyl Groups: Ethyl substituents (as in the target compound) may reduce steric hindrance compared to allyl groups (e.g., in methyl (2E)-2-(2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-ylidene)acetate), favoring tighter molecular packing .

Stereochemical Influence: The Z/E isomerism in the thiazolidinone ring and exocyclic double bond affects conjugation and electronic properties. For example, the Z-configuration in the target compound stabilizes the planar structure via intramolecular hydrogen bonding .

Synthesis Efficiency: Yields for thiazolidinone derivatives typically range from 60–75%, with DMF-DMA-mediated condensations providing higher reproducibility .

Computational and Crystallographic Comparisons

  • Target Compound : DFT calculations (B3LYP/6-31G(d,p)) revealed bond lengths of 1.36 Å (C=N) and 1.45 Å (C–S), consistent with X-ray data .
  • Analog with Methoxyimino Group: Exhibits shorter C=N bonds (1.32 Å) due to reduced electron donation from the methoxy group .
  • Thiophene Derivative : π-π interactions between thiophene rings enhance crystal packing, unlike the target compound’s H-bond-dominated lattice .

Biological Activity

(E)-Methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This compound features a thiazolidine ring, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This compound contains key functional groups that contribute to its biological activity, including the thiazolidine ring and the hydroxyphenyl moiety.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a thiazolidinone scaffold can inhibit cell proliferation in various cancer cell lines. For instance, derivatives similar to our compound have demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 0.72 µM to 5.15 µM .

In a study focusing on structural modifications of thiazolidinones, it was found that the presence of an ethyl group at the C-3 position enhances antiproliferative activity compared to other substituents . This suggests that this compound may exhibit similar or enhanced anticancer effects.

Antimicrobial Activity

Thiazolidinones have also shown promising antimicrobial properties. In vitro studies have reported varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds within this class have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 625 to >5000 µg/ml . The presence of the hydroxyphenyl group in our compound may further enhance its antimicrobial efficacy due to potential interactions with bacterial cell walls.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinones are well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in various models of inflammation . This suggests that our compound could potentially modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.

Case Studies

  • Anticancer Study : A recent study evaluated a series of thiazolidinone derivatives for their anticancer activity against MCF-7 and A549 cell lines. The most potent derivative exhibited an IC50 value of 1.35 µM against MCF-7 cells, indicating strong antiproliferative effects .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of several thiazolidinone derivatives against common pathogens. The results indicated that compounds with a hydroxyphenyl substituent displayed enhanced antibacterial activity compared to their counterparts lacking this group .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate?

Methodological Answer: The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with α-haloacetic acid and appropriate carbonyl compounds. A typical protocol involves:

  • Refluxing 3-(4-hydroxyphenyl)thiosemicarbazide (0.01 mol), chloroacetic acid (0.01 mol), sodium acetate (0.02 mol), and an oxo-compound (0.03 mol) in a DMF/acetic acid (1:2 v/v) mixture for 2 hours .
  • Purification via recrystallization from DMF-ethanol.
    Key Parameters Table:
ReagentMolar RatioSolvent SystemTemperature/TimeYield
Thiosemicarbazide0.01 molDMF:AcOH (1:2)Reflux, 2 h70–85%
Chloroacetic acid0.01 mol
Sodium acetate0.02 mol

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, N-H at 3200–3400 cm⁻¹) .
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves stereochemistry and crystallographic packing. Data collection at 100 K, refinement via SHELXL (R-factor < 0.03) .
  • NMR : Assigns E/Z configurations using coupling constants and NOE effects.

Advanced Research Questions

Q. What challenges arise in resolving the stereochemistry of this compound via X-ray crystallography, and how are they addressed?

Methodological Answer: Challenges include:

  • Anisotropic displacement : Addressed using ORTEP for visualizing thermal ellipsoids .
  • Twinning : Managed via SHELXD for structure solution and TWIN laws in SHELXL .
  • Data-to-Parameter Ratio : Optimized by collecting high-resolution data (e.g., 0.8 Å) and restraining geometric parameters .
    Example Refinement Metrics:
SoftwareR-FactorwR-FactorData/Parameter Ratio
SHELXL0.0290.07513.5:1

Q. How can conflicting data on biological activity or structural features be reconciled?

Methodological Answer:

  • Cross-Validation : Combine SCXRD with DFT calculations to validate tautomeric forms .
  • DSC/TGA : Analyze thermal stability to rule out polymorphic transitions affecting activity .
  • In Silico Docking : Correlate crystallographic conformations with receptor binding profiles .

Q. What role do computational methods play in predicting physicochemical properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility .
  • DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps for reactivity analysis .
  • Crystal Packing Analysis : Use Mercury or PLATON to study intermolecular interactions (e.g., π-π stacking) .

Q. How does stereochemistry impact the compound’s biological activity, and what methods determine this?

Methodological Answer:

  • SCXRD : Unambiguously assigns E/Z configurations via torsional angles .
  • Biological Assays : Compare activity of enantiomers (e.g., antimicrobial testing) to establish structure-activity relationships .
  • Circular Dichroism (CD) : Detects conformational changes in solution phase .

Q. How can thermodynamic stability under varying reaction conditions be analyzed?

Methodological Answer:

  • Reaction Monitoring : Use in situ IR or HPLC to track intermediate formation .
  • Phase Diagrams : Construct via DSC to identify stable polymorphs .
  • Kinetic Studies : Measure activation energy (Eₐ) for isomerization using Arrhenius plots .

Q. What mechanistic insights exist for the synthesis of this compound?

Methodological Answer:

  • Proposed Mechanism :
    • Thiosemicarbazide reacts with α-haloacetic acid to form a thiazolidinone intermediate.
    • Schiff base formation via condensation with 4-hydroxybenzaldehyde .
  • Spectroscopic Evidence :
    • Isolation of intermediates (e.g., hydrazones) via TLC .
    • Time-resolved NMR to capture tautomeric equilibria .

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